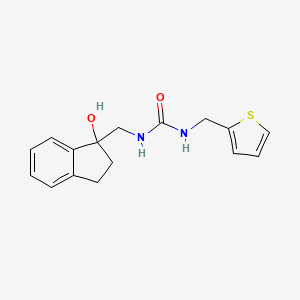

![molecular formula C19H21N3O3S B2834989 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone CAS No. 898657-49-3](/img/structure/B2834989.png)

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported . In this method, the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .Molecular Structure Analysis

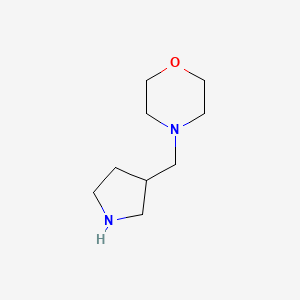

The molecular structure of 5-[(cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone contains a total of 50 bonds . These include 29 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amide (aromatic), 1 sulfonamide (thio-/dithio-), and 1 Pyridine .科学的研究の応用

Synthesis of Heterocyclic Compounds

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone is involved in the synthesis of various heterocyclic compounds, which are essential in pharmaceutical and agrochemical industries. For instance, the conversion of cyclic ketones to 2,3-fused pyrroles and substituted indoles has been demonstrated, employing a rhodium-catalyzed reaction and 4-alkenyl-1-sulfonyl-1,2,3-triazoles, which include an unusual 4π electrocyclization. This methodology has been extended for the synthesis of indoles using one-pot reactions starting from ethynylcyclohexenes (Alford, Spangler, & Davies, 2013).

Applications in Organic Synthesis

The compound plays a critical role in various organic synthesis processes. For example, triflic anhydride-mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans demonstrates the versatility of these compounds in organic transformations. This process involves the formation of various substituted sulfonamidofurans, suggesting its utility in the synthesis of indolines and related heterocyclic systems (Padwa, Rashatasakhon, & Rose, 2003).

Advanced Organic Reactions

In advanced organic reactions, the compound is used as a gem-difluoroolefination reagent for aldehydes and ketones. This has been illustrated by the discovery of difluoromethyl 2-pyridyl sulfone, a novel and efficient reagent for this purpose. The fluorinated sulfinate intermediate in these reactions is notably stable (Zhao, Huang, Zhu, & Hu, 2010).

Catalytic Applications

The compound is also significant in catalytic applications. For example, palladium-catalyzed intermolecular directed C-H amidation of aromatic ketones with sulfonamides and amides has been accomplished. This process is vital for the synthesis of useful organic intermediates such as 2- and 3-alkyl indoles and 2-aminophenyl ketones (Xiao et al., 2011).

Synthesis of Biologically Active Compounds

The compound plays a role in synthesizing biologically active compounds. For instance, synthesis routes for 6,7-dihydrobenzo[4,5]cyclohept-[1,2-b]indol-12(5H)-one, a compound with potential antitumor activity, have been reported. This synthesis involves intermediates derived from 1-methyl or 1-sulfonylindole-2-carboxaldehyde (Joseph, Cornec, Mérour, Solans, & Font‐Bardia, 1997).

特性

IUPAC Name |

N-cyclopentyl-1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c23-19(17-7-3-4-11-20-17)22-12-10-14-13-16(8-9-18(14)22)26(24,25)21-15-5-1-2-6-15/h3-4,7-9,11,13,15,21H,1-2,5-6,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOJPBLUOQOGNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2834906.png)

![ethyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2834910.png)

![4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2834918.png)

![Tert-butyl (1S,5R)-6-[(6-bromopyridine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2834922.png)

![(Z)-13-acetyl-2-benzylidene-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2834926.png)

![6-((2-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2834928.png)

methanone](/img/structure/B2834929.png)